molecular formula C30H42O8 B1679727 Proscillaridin CAS No. 466-06-8

Proscillaridin

Numéro de catalogue: B1679727
Numéro CAS: 466-06-8
Poids moléculaire: 530.6 g/mol
Clé InChI: MYEJFUXQJGHEQK-OWBILYANSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Proscillaridin can be synthesized through various chemical reactions involving its aglycone, scillarenin. The synthesis typically involves glycosylation reactions where scillarenin is reacted with rhamnose under acidic conditions to form this compound .

Industrial Production Methods: Industrial production of this compound involves extraction from natural sources such as the bulbs of Drimia maritima. The extraction process includes maceration, filtration, and purification steps to isolate the glycoside in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Proscillaridin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .

Applications De Recherche Scientifique

Anticancer Properties

Proscillaridin A exhibits significant anticancer effects across multiple cancer types, including pancreatic cancer, glioblastoma, and non-small cell lung cancer (NSCLC). Below are detailed findings from various studies:

Pancreatic Cancer

  • Mechanism : this compound A induces apoptosis and autophagy in pancreatic cancer cells. It disrupts mitochondrial function and increases reactive oxygen species (ROS) levels, leading to cell death.
  • Results : In vitro studies demonstrated that this compound A inhibited the proliferation and migration of pancreatic cancer cell lines (Panc-1, BxPC-3, AsPC-1) with an IC50 at the nanomolar level. In vivo studies using Panc-1 xenograft models showed significant tumor growth inhibition .

Glioblastoma

  • Mechanism : The compound triggers G2/M phase blockade and induces cell death in glioblastoma cell lines.
  • Results : this compound A treatment resulted in substantial survival benefits in animal models with glioblastoma, indicating its potential for therapeutic use against this aggressive cancer type .

Non-Small Cell Lung Cancer

  • Mechanism : this compound A acts as a Na+/K+ ATPase inhibitor, elevating intracellular calcium levels and activating the AMPK pathway while downregulating key survival pathways.
  • Results : The compound exhibited potent cytotoxicity against NSCLC cells at nanomolar concentrations and significantly suppressed tumor growth in animal models compared to standard treatments .

Sensitization to Other Treatments

This compound A has been shown to enhance the efficacy of other therapeutic agents:

  • TRAIL Therapy : In colon cancer studies, this compound A sensitized cells to TRAIL (TNF-related apoptosis-inducing ligand) therapy by upregulating TRAIL receptor expression and downregulating anti-apoptotic proteins. This suggests its potential role in combination therapies for cancers resistant to conventional treatments .

Mechanistic Insights

The mechanisms underlying the anticancer effects of this compound A involve:

  • Induction of oxidative stress and endoplasmic reticulum stress.
  • Modulation of apoptotic pathways through the activation of death receptors.
  • Inhibition of critical signaling pathways associated with tumor growth and survival.

Summary of Findings

Cancer TypeMechanism of ActionKey Findings
Pancreatic CancerInduces apoptosis and autophagy; disrupts mitochondrial functionSignificant inhibition of cell proliferation; effective in xenograft models
GlioblastomaTriggers G2/M phase blockade; induces cell deathEnhanced survival in treated mice; cytotoxic effects observed
Non-Small Cell Lung CancerNa+/K+ ATPase inhibition; activates AMPK pathwayPotent cytotoxicity at nanomolar levels; reduced tumor growth compared to controls
Colon CancerEnhances TRAIL-induced apoptosisUpregulates TRAIL receptors; downregulates anti-apoptotic proteins

Mécanisme D'action

Proscillaridin exerts its effects primarily by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac contractility, making this compound effective in treating heart failure . Additionally, this compound disrupts topoisomerase I and II activity, leading to cytotoxic effects in cancer cells .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its dual role as a cardiac glycoside and a potential anticancer agent. Its ability to induce apoptosis and autophagy in cancer cells sets it apart from other cardiac glycosides .

Propriétés

Numéro CAS

466-06-8

Formule moléculaire

C30H42O8

Poids moléculaire

530.6 g/mol

Nom IUPAC

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16?,19-,20+,21-,22+,24?,25?,26?,27?,28-,29+,30-/m0/s1

Clé InChI

MYEJFUXQJGHEQK-OWBILYANSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O

SMILES isomérique

CC1C(C(C(C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O

SMILES canonique

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O

Apparence

Solid powder

melting_point

221.0 °C

Key on ui other cas no.

466-06-8

Pictogrammes

Acute Toxic

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Caradrin
Desglucotransvaaline
Digitalysat
Proscillaridin
Proscillaridin A
Proscillaridine
Rhamnoside, Scillarenin
Sandoscill
Scillarenin Rhamnoside
Scillase
Talusin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proscillaridin
Reactant of Route 2
Proscillaridin
Reactant of Route 3
Proscillaridin
Reactant of Route 4
Proscillaridin
Reactant of Route 5
Proscillaridin
Reactant of Route 6
Proscillaridin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.